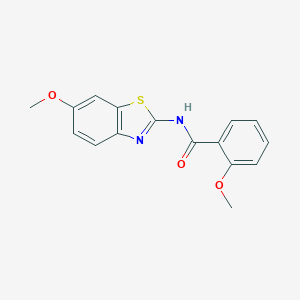
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine, also known as METP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use as a research tool. METP belongs to the class of piperidine-based compounds, which have been shown to exhibit a range of biological activities, including analgesic, anticonvulsant, and antidepressant effects.
Scientific Research Applications
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been used as a research tool to investigate the role of the dopamine system in addiction and reward-related behaviors. Studies have shown that 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective dopamine D1 receptor antagonist, which can block the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease self-administration of cocaine in rats, suggesting its potential as a therapeutic agent for drug addiction.
Mechanism of Action
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective antagonist of the dopamine D1 receptor, which is involved in reward-related behaviors and drug addiction. By blocking the activity of this receptor, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the locomotor activity of rats and mice, indicating its sedative effects. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antidepressant effects. 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is involved in the regulation of reward-related behaviors.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its selective antagonism of the dopamine D1 receptor, which can be useful for investigating the role of this receptor in addiction and reward-related behaviors. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to have a low toxicity profile and is relatively easy to synthesize. However, the main limitation of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer and study in vivo.
Future Directions
For 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine research include investigating its potential as a therapeutic agent for drug addiction and depression. Additionally, further studies are needed to investigate the long-term effects of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine on the dopamine system and its potential for abuse. Furthermore, the development of new analogs of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine with improved solubility and selectivity may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine involves the reaction of 3,4,5-triethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with methylamine to yield 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine. The purity of the final product can be increased through recrystallization and chromatography techniques.
properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H29NO4/c1-5-22-16-12-15(13-17(23-6-2)18(16)24-7-3)19(21)20-10-8-14(4)9-11-20/h12-14H,5-11H2,1-4H3 |
InChI Key |
RJUOILACEIEOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)